1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-(3-methyl-5-phenyl-1,2-oxazol-4-yl)urea
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Overview
Description
1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-(3-methyl-5-phenyl-1,2-oxazol-4-yl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluorophenyl group, a hydroxypropyl group, and an oxazolyl urea moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-(3-methyl-5-phenyl-1,2-oxazol-4-yl)urea typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluorophenyl group: This step often involves the use of halogenated aromatic compounds and nucleophilic substitution reactions.
Hydroxypropylation: The hydroxypropyl group is introduced via an alkylation reaction, often using epoxides or halohydrins.
Urea formation: The final step involves the reaction of the intermediate with isocyanates or carbamates to form the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-(3-methyl-5-phenyl-1,2-oxazol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxazole ring and urea moiety can be reduced under specific conditions.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenated solvents and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-(3-methyl-5-phenyl-1,2-oxazol-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-(3-methyl-5-phenyl-1,2-oxazol-4-yl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluorophenyl group and oxazole ring are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
- 1-[2-(2,4-Dichlorophenyl)-2-hydroxypropyl]-3-(3-methyl-5-phenyl-1,2-oxazol-4-yl)urea
- 1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-(3-methyl-5-phenyl-1,2-thiazol-4-yl)urea
Comparison:
- Structural Differences: The presence of different halogen atoms (e.g., chlorine vs. fluorine) or heterocycles (e.g., oxazole vs. thiazole) can significantly impact the compound’s chemical properties and biological activity.
- Unique Features: The specific combination of the difluorophenyl group and oxazole ring in 1-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-(3-methyl-5-phenyl-1,2-oxazol-4-yl)urea provides unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-3-(3-methyl-5-phenyl-1,2-oxazol-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3/c1-12-17(18(28-25-12)13-6-4-3-5-7-13)24-19(26)23-11-20(2,27)15-9-8-14(21)10-16(15)22/h3-10,27H,11H2,1-2H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDLQBHMSSUZFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)NCC(C)(C2=C(C=C(C=C2)F)F)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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